molecular formula C9H10N2O2 B3072563 6-(2-Methoxyethoxy)pyridine-3-carbonitrile CAS No. 1016772-36-3

6-(2-Methoxyethoxy)pyridine-3-carbonitrile

Cat. No. B3072563
CAS RN: 1016772-36-3
M. Wt: 178.19 g/mol
InChI Key: JNFWYSQNFRCPTR-UHFFFAOYSA-N
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Description

“6-(2-Methoxyethoxy)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1016772-36-3 . It has a molecular weight of 178.19 and its IUPAC name is 6-(2-methoxyethoxy)nicotinonitrile . It is usually in powder form .


Molecular Structure Analysis

The InChI code for “6-(2-Methoxyethoxy)pyridine-3-carbonitrile” is 1S/C9H10N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-(2-Methoxyethoxy)pyridine-3-carbonitrile” is a powder with a molecular weight of 178.19 . It has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 305.8±32.0 °C .

Scientific Research Applications

  • Structural and Spectroscopic Analysis : Pyridine derivatives have been synthesized and analyzed using X-ray diffraction, IR, electronic, and fluorescence spectroscopy. These studies provide insights into the effects of substituents on their structural configuration and emission spectra, contributing to the understanding of their optical properties and potential applications in materials science (Cetina et al., 2010; Tranfić et al., 2011).

  • Synthesis and Crystal Structure Determination : Research on the synthesis and structure of pyridine derivatives, including those with methoxy groups and carbonitrile functionalities, highlights their complex molecular configurations and the influence of different substituents. Such studies are crucial for the development of new compounds with tailored properties for specific applications (Moustafa & Girgis, 2007).

  • Chemical Transformations and Reactivity : Investigations into the chemical reactivity of pyridine carbonitriles under nucleophilic conditions have led to the discovery of novel heterocyclic systems. These findings expand the repertoire of synthetic methodologies for constructing complex molecules, which could be useful in pharmaceuticals and agrochemicals (Ibrahim & El-Gohary, 2016).

  • Optical and Electronic Properties : The study of pyrazolo[4,3-b] pyridine derivatives has revealed their stability and optical band gaps, indicating potential applications in optoelectronic devices. Such research contributes to the development of materials for electronic and photonic technologies (El-Menyawy et al., 2019).

  • Supramolecular Interactions and Crystal Engineering : Investigations into the C-H···O and C-H···N interactions in pyridine derivatives have provided valuable insights into the design of supramolecular structures. Understanding these interactions is essential for the development of new materials with desired properties, including pharmaceuticals and materials science applications (Vishnupriya et al., 2014).

Safety and Hazards

The safety information available indicates that “6-(2-Methoxyethoxy)pyridine-3-carbonitrile” should be handled with caution. The compound is labeled with the signal word “Danger” and has associated hazard statements . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFWYSQNFRCPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Methoxyethoxy)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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